molecular formula C34H34N2O2 B11086250 N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B11086250
M. Wt: 502.6 g/mol
InChI Key: DGJVWAFHIMZFGZ-UHFFFAOYSA-N
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Description

N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, phenyl, and indane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reduction: Hydrogen gas (H~2~) with palladium (Pd) catalyst.

    Substitution: Sodium hydride (NaH), sodium amide (NaNH~2~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE is unique due to its specific combination of benzyl, phenyl, and indane groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-3H-indene-5-carboxamide

InChI

InChI=1S/C34H34N2O2/c1-33(2)21-28-20-27(32(38)36-23-25-12-8-5-9-13-25)16-19-30(28)34(33,3)29-17-14-26(15-18-29)31(37)35-22-24-10-6-4-7-11-24/h4-20H,21-23H2,1-3H3,(H,35,37)(H,36,38)

InChI Key

DGJVWAFHIMZFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1(C)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C=CC(=C2)C(=O)NCC5=CC=CC=C5)C

Origin of Product

United States

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